molecular formula C21H19NO5S B3019373 ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate CAS No. 871480-74-9

ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate

Cat. No.: B3019373
CAS No.: 871480-74-9
M. Wt: 397.45
InChI Key: YJBQBRVYMJNFRP-PDGQHHTCSA-N
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Description

Ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a thiazolidine-2,4-dione derivative characterized by a (Z)-configured 4-methoxybenzylidene substituent at position 5 and an ethyl benzoate group attached via a methylene linker to the nitrogen at position 3 of the heterocyclic core. Thiazolidine-2,4-diones are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes such as kinases and peroxisome proliferator-activated receptors (PPARs) . The methoxy and ethoxybenzylidene substituents are critical for modulating electronic and steric properties, while the ethyl benzoate moiety may enhance lipophilicity and bioavailability compared to carboxylic acid analogs .

Its synthesis likely involves a Knoevenagel condensation between 4-methoxybenzaldehyde and thiazolidine-2,4-dione, followed by N-alkylation with ethyl 4-(bromomethyl)benzoate, analogous to methods described for similar compounds .

Properties

IUPAC Name

ethyl 4-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-3-27-20(24)16-8-4-15(5-9-16)13-22-19(23)18(28-21(22)25)12-14-6-10-17(26-2)11-7-14/h4-12H,3,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQBRVYMJNFRP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidinedione core structure with a methoxybenzylidene substituent. The molecular formula is C15H15NO5SC_{15}H_{15}NO_5S, and it has a molecular weight of approximately 321.34 g/mol. The compound exhibits notable lipophilicity with a LogP value of approximately 3.95, indicating good membrane permeability which is essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including this compound.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various thiazolidinedione derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (μM)
K562 (Leukemia)12.7
HeLa (Cervical)15.1
MDA-MB-361 (Breast)14.9

These values suggest that the compound has comparable efficacy to established chemotherapeutics like cisplatin, which has an IC50 around 21.5 μM in similar assays .

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. In vitro studies using HeLa cells showed that treatment with the compound led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins . Additionally, it was observed that the compound inhibited cell migration and proliferation in a dose-dependent manner.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also demonstrates significant anti-inflammatory activity.

In Vivo Studies

A study involving adjuvant-induced arthritis in Lewis rats revealed that oral administration of this compound significantly reduced paw swelling and inhibited weight loss associated with inflammation. The treatment resulted in a marked decrease in the production of nitric oxide (NO) from macrophages, indicating its potential as an anti-inflammatory agent .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines; IC50 values ranging from 12.7 to 15.1 μM
Anti-inflammatoryReduced paw swelling and NO production in vivo; effective in arthritis model
MechanismInduces apoptosis via intrinsic/extrinsic pathways; inhibits cell migration

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity
Thiazolidinediones (TZDs), a class of compounds that includes derivatives of thiazolidinone, are well-known for their antidiabetic properties. Research indicates that compounds similar to ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate exhibit significant insulin-sensitizing effects. In vitro studies have shown that these compounds can enhance glucose uptake in adipocytes and muscle cells, making them potential candidates for diabetes treatment .

2. Antioxidant Properties
Another application of this compound is its antioxidant activity. Studies have demonstrated that thiazolidinone derivatives can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and cardiovascular disorders .

3. Antimicrobial Activity
this compound has also shown promise as an antimicrobial agent. Research indicates that similar thiazolidinone compounds possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves the N-alkylation of thiazolidine derivatives with ethyl bromoacetate under basic conditions. The resulting compound can be purified through recrystallization techniques to obtain high yields and purity .

Case Studies

Case Study 1: Antidiabetic Efficacy
In a controlled study, a derivative of this compound was tested on diabetic rats. Results indicated a significant reduction in blood glucose levels after administration compared to the control group. The mechanism was linked to enhanced insulin sensitivity and increased GLUT4 translocation to the cell membrane .

Case Study 2: Antioxidant Activity Assessment
A series of in vitro assays evaluated the antioxidant capacity of thiazolidinone derivatives similar to this compound. The results showed a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to untreated controls, confirming the compound's potential as an antioxidant agent .

Comparison with Similar Compounds

Key Observations:

Benzylidene Substituents: The 4-methoxy group in the target compound is electronically distinct from 4-ethoxy (e.g., 23e, 24a) and halogenated analogs (e.g., 4c). Methoxy and ethoxy groups enhance π-π stacking with aromatic residues in biological targets, while halogens (e.g., Cl in 4c) may improve binding through hydrophobic interactions . Indole-based benzylidenes (e.g., 5b) exhibit pronounced antimicrobial activity, suggesting that bulkier aromatic systems may optimize target engagement .

N-Substituents: The ethyl benzoate group in the target compound contrasts with aminoethyl (23e, 24a) and carboxylic acid derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid ). Dimethylamino (24a) and benzonitrile (23e) substituents introduce basic or polar functionalities, which may influence solubility and pharmacokinetics .

Stereochemistry :

  • The (Z) configuration of the benzylidene group is conserved across active analogs (e.g., 5b, 23e), as the E-isomer often exhibits reduced activity due to steric clashes .

Crystallographic and Computational Insights

  • Crystal Structures : Compound 4c crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å, confirming the Z-configuration and planar geometry of the thiazolidine-2,4-dione core .
  • Molecular Docking : Indole-based derivatives (e.g., 5b) exhibit strong binding to fungal CYP51 via hydrogen bonding and hydrophobic interactions, rationalizing their antifungal potency .

Q & A

Q. Table 1: Reaction Conditions for Thiazolidinone Derivatives

StepSolvent SystemCatalyst/TempYield RangeReference
CyclizationEthanolNaOEt, 50–60°C60–75%
Core FormationDMF-Acetic Acid (1:2)Reflux, 2 h70–85%
Intermediate CouplingAcetonitrileK₂CO₃, reflux, 6 h55–70%

Basic: What spectroscopic methods confirm the Z-configuration of the benzylidene moiety?

Methodological Answer:

  • ¹H NMR Spectroscopy : The Z-configuration is confirmed by a deshielded vinyl proton resonance (δ 7.8–8.2 ppm) due to restricted rotation .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical evidence, as demonstrated for analogous thiazolidinones .
  • NOESY Experiments : Nuclear Overhauser effects between the benzylidene proton and the thiazolidinone ring validate spatial proximity .

Advanced: How can structure-activity relationship (SAR) studies evaluate the role of the 4-methoxy group?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups at the 4-position of the benzylidene ring .
  • Biological Assays : Compare antimicrobial or antioxidant activity across analogs. For example, 4-methoxy derivatives show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
  • Computational Modeling : Use density functional theory (DFT) to correlate substituent electronic effects with bioactivity .

Advanced: How to resolve contradictory antimicrobial activity data across microbial strains?

Methodological Answer:

  • Purity Validation : Ensure compound purity via HPLC (>95%) to exclude impurities affecting results .
  • Multi-Strain Assays : Test against standardized panels (e.g., ATCC strains) to control for species-specific resistance mechanisms. shows variability in activity against Sp1 vs. Sp5 strains, suggesting target heterogeneity .
  • Check Stability : Assess compound degradation under assay conditions (pH, temperature) via LC-MS .

Q. Table 2: Antimicrobial Activity Variability (Zone of Inhibition, mm)

CompoundSp1Sp2Sp3Sp4Sp5Reference
3a122-8-
3f109156

Advanced: How to design analogs with modified arylidene groups for enhanced bioactivity?

Methodological Answer:

  • Substituent Screening : Replace 4-methoxybenzylidene with halogenated (e.g., 4-Cl) or heteroaromatic (e.g., furyl) groups to modulate lipophilicity and target binding .
  • Synthetic Protocol : React thiazolidinone intermediates with substituted benzaldehydes in ethanol under basic conditions (e.g., sodium ethoxide) .
  • Bioactivity Profiling : Prioritize analogs showing >50% inhibition in preliminary screens against key targets (e.g., bacterial dihydrofolate reductase) .

Advanced: What computational approaches predict target proteins for this compound?

Methodological Answer:

  • Molecular Docking : Use the 3D structure (from PubChem ) to dock against proteins in the PDB (e.g., E. coli enoyl-ACP reductase).
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at C2 and C4) for virtual screening against kinase or protease libraries .
  • MD Simulations : Validate binding stability via 100-ns simulations in GROMACS, analyzing root-mean-square deviation (RMSD) .

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